molecular formula C72H101N17O26 B601451 9-L-β-Aspartic acid-daptomycin CAS No. 123180-72-3

9-L-β-Aspartic acid-daptomycin

Cat. No. B601451
CAS RN: 123180-72-3
M. Wt: 1620.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9-L-β-Aspartic acid-daptomycin is an impurity of Daptomycin, which is a lipopeptide antibiotic used to treat systemic infections and life-threatening infections caused by gram-positive organisms . It is also known as 1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.; CB 131010; LY 213846 .


Synthesis Analysis

Daptomycin synthesis begins with the activation of decanoic acid by DptE, which then transfers the acid onto DptF. The condensation reaction between acid and tryptophan is catalyzed by DptA .


Molecular Structure Analysis

The molecular weight of 9-L-β-Aspartic acid-daptomycin is 1620.67 and its molecular formula is C72H101N17O26 .


Chemical Reactions Analysis

The activity of daptomycin involves the cytoplasmic membrane; it is calcium-dependent and limited to Gram-positive bacteria .

Scientific Research Applications

Antibacterial Action Against Resistant Gram-positive Bacteria

9-L-β-Aspartic acid-daptomycin is a cyclic lipopeptide antibiotic known for its significant antibacterial action against antibiotic-resistant Gram-positive bacteria . It is particularly effective against strains such as vancomycin-resistant Staphylococcus aureus (S. aureus), methicillin-resistant S. aureus, and vancomycin-resistant Enterococci. This makes it a critical agent in the fight against drug-resistant infections, which are a growing concern in healthcare settings.

Treatment of Complicated Skin and Skin-Structure Infections

The compound has been approved for the treatment of complicated skin and skin-structure infections caused by Gram-positive pathogens . Its ability to disrupt cell membrane function and inhibit protein, DNA, and RNA synthesis makes it a potent option for treating these types of infections.

Use in Bacteremia and Endocarditis

Daptomycin is also used in the treatment of bacteremia and right-sided endocarditis due to Staphylococcus aureus, including strains that are resistant to methicillin or other antibiotics . Its efficacy in these serious conditions underscores its importance as a therapeutic agent.

Potential in Antimicrobial Studies and Drug Development

9-L-β-Aspartic acid-daptomycin’s unique structure offers immense potential in antimicrobial studies and drug development. Its role in these research fields is crucial for the development of new antibiotics and treatments for various bacterial infections.

Metabolic Engineering to Enhance Antibiotic Production

Research has been conducted to improve the yield and quality of daptomycin through multilevel metabolic engineering strategies . This includes precursor engineering, regulatory pathway reconstruction, byproduct engineering, multicopy biosynthetic gene cluster, and fermentation process engineering. These efforts aim to increase the production of daptomycin, making it more available for clinical use.

Mechanism of Action

Safety and Hazards

9-L-β-Aspartic acid-daptomycin is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

While 9-L-β-Aspartic acid-daptomycin is a potent lipoprotein antibiotic targeted to gram-positive bacteria, there are increasing reports of daptomycin resistance in Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis . Therefore, future research may focus on understanding and overcoming this resistance.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-L-β-Aspartic acid-daptomycin involves the coupling of daptomycin with 9-L-β-Aspartic acid. The carboxylic acid group of 9-L-β-Aspartic acid is activated using a coupling reagent, and then reacted with the amine group of daptomycin to form the final product.", "Starting Materials": [ "Daptomycin", "9-L-β-Aspartic acid", "Coupling reagent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Activate the carboxylic acid group of 9-L-β-Aspartic acid using a coupling reagent (e.g. EDC, HATU, DIC)", "Add daptomycin to the activated 9-L-β-Aspartic acid solution and stir at room temperature for several hours", "Purify the product using chromatography or other appropriate methods" ] }

CAS RN

123180-72-3

Product Name

9-L-β-Aspartic acid-daptomycin

Molecular Formula

C72H101N17O26

Molecular Weight

1620.67

Purity

> 95%

quantity

Milligrams-Grams

synonyms

1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.;  CB 131010;  LY 213846

Origin of Product

United States

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